molecular formula C14H16O B184026 6-(Tert-butyl)naphthalen-2-ol CAS No. 1081-32-9

6-(Tert-butyl)naphthalen-2-ol

Cat. No.: B184026
CAS No.: 1081-32-9
M. Wt: 200.28 g/mol
InChI Key: AGGQWKSLBYWQFS-UHFFFAOYSA-N
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Description

6-(Tert-butyl)naphthalen-2-ol is a useful research compound. Its molecular formula is C14H16O and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

1081-32-9

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

6-tert-butylnaphthalen-2-ol

InChI

InChI=1S/C14H16O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4-9,15H,1-3H3

InChI Key

AGGQWKSLBYWQFS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 2 L round bottomed flask was charged with freshly fused zinc chloride (45.0 g), β-naphthol (150.0 g; 1.04 mol) and hexanes (450 ml). The mixture was stirred vigorously while adding t-butyl chloride (150.0 g; 1.62 mol) dropwise over 30 min. When the reaction mixture was gradually heated to reflux, a solution was not obtained. The reaction mixture was cooled to room temperature and 100 ml of CH2Cl2 was added. The reaction mixture was refluxed overnight, cooled and concentrated under vacuum to afford a white solid. The solid was refluxed with 1800 ml of 10% NaOH, filtered, and allowed to cool. The white sodium salt which precipitated was collected by filtration. The solid collected by filtration was stirred with excess 5.0M HCl and the resulting phenol was collected by filtration and washed with 2 L of water. Recrystallization from heptane afforded 30.67 g of the subtitle compound as a white solid.
[Compound]
Name
fused zinc chloride
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
1800 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 2L round bottomed flask was charged with freshly fused zinc chloride (45.0 g), β-naphthol (150.0 g; 1.04 mol) and hexanes (450 ml). The mixture was stirred vigorously while adding t-butyl chloride (150.0 g; 1.62 mol) dropwise over 30 min. When the reaction mixture was gradually heated to reflux, a solution was not obtained. The reaction mixture was cooled to room temperature and 100 ml of CH2Cl2 was added. The reaction mixture was refluxed overnight, cooled and concentrated under vacuum to afford a white solid. The solid was refluxed with 1800 ml of 10% NaOH, filtered, and allowed to cool. The white sodium salt which precipitated was collected by filtration. The solid collected by filtration was stirred with excess 5.0M HC1 and the resulting phenol was collected by filtration and washed with 2 L of water. Recrystallization from heptane afforded 30.67 g of the subtitle compound as a white solid.
[Compound]
Name
2L
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0 (± 1) mol
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[Compound]
Name
fused zinc chloride
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
1800 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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